![molecular formula C6H4Br3N B1607105 2,6-Dibromo-3-(bromomethyl)pyridine CAS No. 41789-38-2](/img/structure/B1607105.png)
2,6-Dibromo-3-(bromomethyl)pyridine
Overview
Description
2,6-Dibromo-3-(bromomethyl)pyridine is a chemical compound with the empirical formula C7H7Br2N. It is a crystalline solid that exhibits molecular stacking along the c-axis. The compound is synthesized through the reaction of 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole. Its molecular structure consists of a pyridine ring with two bromomethyl groups attached at positions 2 and 6. The compound has applications in the synthesis of pyridine-pyrazole derivatives and large cyclic ligands .
Synthesis Analysis
This compound is prepared by reacting 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole. The reaction yields the tridentate ligand 2,6-[(3,5-diphenylpyrazol-1-yl)methyl]pyridine. This synthetic route provides access to novel pyridine-pyrazole derivatives .Molecular Structure Analysis
The compound’s molecular structure features a pyridine ring with two bromomethyl substituents at positions 2 and 6. The stacking of molecules along the c-axis contributes to its crystal structure .Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution reactions, cross-coupling reactions, and cyclization reactions. Its bromomethyl groups make it a versatile precursor for functionalized pyridine derivatives .Mechanism of Action
properties
IUPAC Name |
2,6-dibromo-3-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUZSMABBXCOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355756 | |
Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41789-38-2 | |
Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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